molecular formula C9H5ClN2O2 B188561 7-Chloro-8-nitroquinoline CAS No. 71331-02-7

7-Chloro-8-nitroquinoline

Cat. No.: B188561
CAS No.: 71331-02-7
M. Wt: 208.6 g/mol
InChI Key: AHRUOBCIEORMLN-UHFFFAOYSA-N
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Description

7-Chloro-8-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 8th position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-nitroquinoline typically involves the nitration of 7-chloroquinoline. One common method includes the following steps:

  • Nitration of 7-Chloroquinoline: : 7-Chloroquinoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.

    Reaction Conditions

    • Temperature: 0-5°C
    • Reagents: Concentrated sulfuric acid, concentrated nitric acid
    • Reaction Time: 1-2 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-nitroquinoline undergoes various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Common Reagents and Conditions

    • Hydrogen gas, palladium catalyst
    • Iron powder, hydrochloric acid

    Major Products: : 7-Chloro-8-aminoquinoline

  • Substitution: : The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions

    • Amines or thiols
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate

    Major Products: : Substituted quinoline derivatives

  • Oxidation: : The quinoline ring can undergo oxidation reactions to form quinoline N-oxides.

    Common Reagents and Conditions

    • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Major Products: : Quinoline N-oxides

Scientific Research Applications

7-Chloro-8-nitroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-8-nitroquinoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that cause DNA damage in cancer cells, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    8-Nitroquinoline: Lacks the chlorine atom at the 7th position, resulting in different chemical reactivity and biological activity.

    7-Chloroquinoline: Lacks the nitro group at the 8th position, leading to variations in its chemical and biological properties.

    7-Chloro-4-nitroquinoline: The nitro group is positioned at the 4th position instead of the 8th, affecting its reactivity and applications.

Uniqueness of 7-Chloro-8-nitroquinoline

The presence of both the chlorine atom at the 7th position and the nitro group at the 8th position in this compound imparts unique chemical and biological properties to the compound. This dual substitution pattern enhances its reactivity in various chemical reactions and its potential as a pharmacologically active molecule. The compound’s ability to undergo selective reduction, substitution, and oxidation reactions makes it a versatile intermediate in synthetic organic chemistry.

Properties

IUPAC Name

7-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUOBCIEORMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332694
Record name 7-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71331-02-7
Record name 7-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 10 general procedure 20, 3-chloro-2-nitroaniline (1.0 g, 5.8 mmol), glycerol (1.65 g, 18.0 mmol), 3-nitrobenzensulfonic acid sodium salt (1.66 g, 7.5 mmol) and H2SO4/H2O (12 ml, 7:5) gave the title compound (490 mg, 40%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
3-nitrobenzensulfonic acid sodium salt
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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